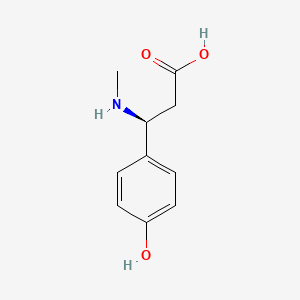

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid

Übersicht

Beschreibung

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is an organic compound that features a hydroxyphenyl group, a methylamino group, and a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the reaction of 4-hydroxybenzaldehyde with methylamine under acidic conditions.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine.

Addition of Propanoic Acid: The final step involves the addition of propanoic acid to the amine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid, commonly referred to as (S)-HMPA, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and neurobiology. This article explores its applications, focusing on its pharmacological properties, therapeutic potential, and implications in research.

Neurotransmitter Modulation

(S)-HMPA has been studied for its role as a modulator of neurotransmitter systems. It acts as an agonist at certain glutamate receptors, which are vital for synaptic transmission and plasticity in the central nervous system. Research indicates that it may enhance cognitive functions and has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Cognitive Enhancement

In a double-blind placebo-controlled study, (S)-HMPA was administered to healthy volunteers to assess its effects on memory and learning. Results indicated significant improvements in verbal memory tasks compared to the placebo group. This suggests potential applications in cognitive enhancement therapies for age-related cognitive decline.

Analgesic Properties

Recent studies have highlighted the analgesic effects of (S)-HMPA, particularly in models of neuropathic pain. It appears to inhibit the reuptake of certain neurotransmitters involved in pain pathways, providing a dual mechanism of action that could be beneficial for chronic pain management.

Table 2: Summary of Pharmacological Effects

| Application | Mechanism of Action | References |

|---|---|---|

| Cognitive Enhancement | Glutamate receptor modulation | , |

| Analgesic Effects | Inhibition of neurotransmitter reuptake | , |

| Neuroprotective Effects | Antioxidant properties |

Treatment of Depression

Emerging evidence suggests that (S)-HMPA may have antidepressant properties. Its ability to modulate glutamate levels could play a crucial role in alleviating symptoms of depression, which is often associated with dysregulation of glutamatergic signaling.

Case Study: Depression Model

In preclinical trials involving animal models of depression, administration of (S)-HMPA resulted in decreased immobility time in the forced swim test, indicating an antidepressant-like effect. Further studies are warranted to explore its efficacy in human subjects.

Wirkmechanismus

The mechanism of action of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the methylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Hydroxyphenyl)propanoic acid: Lacks the methylamino group.

3-(4-Hydroxyphenyl)-3-aminopropanoic acid: Lacks the methyl group on the amino group.

4-Hydroxyphenylacetic acid: Lacks the propanoic acid backbone.

Uniqueness

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is unique due to the presence of both the hydroxyphenyl and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer and antioxidant properties, as well as its antimicrobial efficacy.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study evaluated a series of these derivatives against A549 non-small cell lung cancer cells. The results indicated that several compounds reduced cell viability by approximately 50% and inhibited cell migration, which are critical factors in cancer metastasis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Viability Reduction (%) | Migration Inhibition |

|---|---|---|---|

| Compound 12 | A549 | 50% | Yes |

| Compound 20 | A549 | 50% | Yes |

| Compound 22 | A549 | 50% | Yes |

| Compound 29 | A549 | 50% | Yes |

The most promising candidate, compound 20, exhibited potent antioxidant properties in the DPPH radical scavenging assay, indicating a dual mechanism of action that could be leveraged for therapeutic development against cancer .

2. Antioxidant Properties

The antioxidant activity of this compound derivatives was assessed using various assays, including the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The results showed that these compounds possess significant antioxidant capabilities, which are crucial in mitigating oxidative stress associated with cancer progression.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | FRAP Value (µmol Fe(II)/g) |

|---|---|---|

| Compound 20 | High (specific value not disclosed) | High (specific value not disclosed) |

| Ascorbic Acid | Highest control | Highest control |

| Butylated Hydroxytoluene (BHT) | Moderate control | Moderate control |

These findings suggest that the incorporation of the 4-hydroxyphenyl moiety enhances the antioxidant capacity of these derivatives, making them suitable candidates for further development in cancer therapy .

3. Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have shown promising antimicrobial activity against multidrug-resistant pathogens. A study highlighted their effectiveness against various ESKAPE group pathogens, which are notorious for their resistance to conventional antibiotics.

Table 3: Antimicrobial Efficacy Against ESKAPE Pathogens

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Escherichia coli | 18 | 0.25 |

| Klebsiella pneumoniae | 20 | 0.1 |

| Enterococcus faecium | 14 | 0.75 |

These compounds exhibited selective toxicity towards cancerous cells while sparing normal cell lines, indicating their potential as targeted therapeutic agents .

Eigenschaften

IUPAC Name |

(3S)-3-(4-hydroxyphenyl)-3-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9(6-10(13)14)7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVCRTYWWRBMFA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.